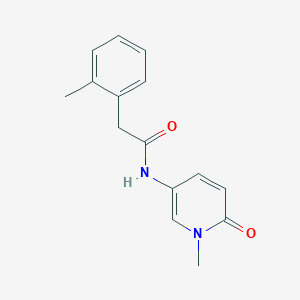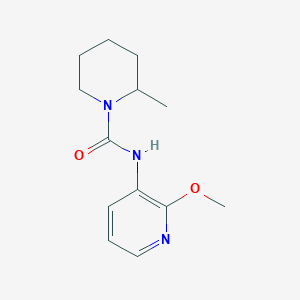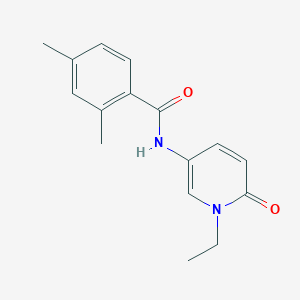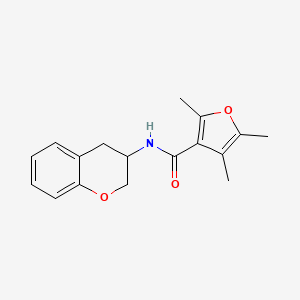
N-(1-methyl-6-oxopyridin-3-yl)-2-(2-methylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-methyl-6-oxopyridin-3-yl)-2-(2-methylphenyl)acetamide, commonly referred to as MPA-Na, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MPA-Na is a potent sodium channel blocker that has been shown to have potential therapeutic applications in various fields, including neuroscience and cardiology. In
科学研究应用
MPA-Na has been extensively studied for its potential therapeutic applications in various fields. In neuroscience, MPA-Na has been shown to be a potent blocker of voltage-gated sodium channels, which are essential for the propagation of action potentials in neurons. This property makes MPA-Na a potential candidate for the treatment of various neurological disorders, including epilepsy, neuropathic pain, and multiple sclerosis.
In cardiology, MPA-Na has been shown to have antiarrhythmic properties, making it a potential candidate for the treatment of cardiac arrhythmias. Additionally, MPA-Na has been shown to have potential applications in cancer research, where it has been shown to inhibit the growth of cancer cells by inducing apoptosis.
作用机制
The mechanism of action of MPA-Na involves the blockade of voltage-gated sodium channels. These channels are responsible for the generation and propagation of action potentials in excitable cells, including neurons and cardiac cells. By blocking these channels, MPA-Na prevents the influx of sodium ions into the cell, thereby preventing the depolarization of the cell membrane and the subsequent generation of action potentials.
Biochemical and Physiological Effects
The biochemical and physiological effects of MPA-Na are primarily related to its blockade of voltage-gated sodium channels. In neurons, MPA-Na has been shown to reduce the frequency and amplitude of action potentials, thereby reducing neuronal excitability. In cardiac cells, MPA-Na has been shown to reduce the duration of action potentials, which can help prevent the development of arrhythmias.
实验室实验的优点和局限性
One of the main advantages of using MPA-Na in lab experiments is its potency as a sodium channel blocker. This property allows for the precise control of neuronal and cardiac excitability, making it a valuable tool for studying the physiology of these cells. Additionally, MPA-Na has a relatively long half-life, which allows for sustained sodium channel blockade over an extended period.
One limitation of using MPA-Na in lab experiments is its potential for off-target effects. While MPA-Na is a potent sodium channel blocker, it may also interact with other ion channels and receptors, leading to unintended effects. Additionally, MPA-Na has been shown to have a narrow therapeutic window, meaning that small changes in dosage can lead to significant changes in its effects.
未来方向
There are several potential future directions for the study of MPA-Na. One direction is the development of more potent and selective sodium channel blockers based on the structure of MPA-Na. Additionally, further research is needed to elucidate the potential therapeutic applications of MPA-Na in various fields, including neuroscience, cardiology, and cancer research. Finally, the development of more advanced analytical techniques for the detection and quantification of MPA-Na in biological samples could help facilitate its use in clinical and research settings.
合成方法
The synthesis of MPA-Na is a multistep process that involves the reaction of 2-acetylaniline with 3-pyridinecarboxylic acid, followed by the reduction of the resulting product with sodium borohydride. The final step involves the reaction of the reduced product with sodium hydroxide to form MPA-Na. The purity of the synthesized compound can be confirmed using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
属性
IUPAC Name |
N-(1-methyl-6-oxopyridin-3-yl)-2-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-11-5-3-4-6-12(11)9-14(18)16-13-7-8-15(19)17(2)10-13/h3-8,10H,9H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWTCZMIYDBAFPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)NC2=CN(C(=O)C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(3-Fluorophenyl)methyl]-1-phenylimidazolidine-2,4-dione](/img/structure/B7527543.png)
![N-[[1-(7-fluoro-2,3-dimethylquinoxaline-5-carbonyl)piperidin-3-yl]methyl]methanesulfonamide](/img/structure/B7527551.png)

![N-[2-(1-phenylpyrazol-4-yl)ethyl]-1-propanoyl-2,3-dihydroindole-5-carboxamide](/img/structure/B7527572.png)

![N-[1-[4-fluoro-3-(2-oxopyrrolidin-1-yl)anilino]-1-oxopropan-2-yl]cyclopentanecarboxamide](/img/structure/B7527582.png)
![2-[(2,3-Dihydro-1-benzofuran-2-ylmethylamino)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7527583.png)
![3-[2-(2-Methoxyphenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7527594.png)


![3-[[2-(1-Methylpyrazol-4-yl)-1,3-thiazol-4-yl]methyl]-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7527614.png)
![2-[(6-Oxo-3-phenylpyridazin-1-yl)methyl]benzonitrile](/img/structure/B7527619.png)

![N-[3-(2-oxoimidazolidin-1-yl)phenyl]-5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-carboxamide](/img/structure/B7527629.png)